4,6-Dichloro-2-(2-thienyl)pyrimidine
Description
4,6-Dichloro-2-(2-thienyl)pyrimidine (CAS: 57059-13-9) is a halogenated pyrimidine derivative featuring chlorine atoms at positions 4 and 6 and a 2-thienyl substituent at position 2. Its molecular formula is C₈H₄Cl₂N₂S, with a molecular weight of 231.09 g/mol . The 2-thienyl group introduces aromaticity and electron-rich properties, enhancing its utility in constructing fused heterocyclic systems. This compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,6-dichloro-2-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRHAISEBLXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481532 | |
| Record name | 4,6-dichloro-2-(2-thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-13-9 | |
| Record name | 4,6-dichloro-2-(2-thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidines and Malonate Esters
The pyrimidine core is constructed via cyclocondensation of a thienyl-containing amidine with a malonate derivative. For example, 2-thienylacetamidine reacts with diethyl malonate in the presence of sodium methoxide to yield 4,6-dihydroxy-2-(2-thienyl)pyrimidine.
Reaction Conditions:
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Solvent: Methanol or ethanol.
This method mirrors the synthesis of 4,6-dihydroxy-2-methylpyrimidine, where acetamidine hydrochloride and dimethyl malonate form the dihydroxy intermediate. Substituting acetamidine with 2-thienylacetamidine would enable thienyl incorporation.
Chlorination Strategies Using POCl₃ and Catalysts
Traditional POCl₃-Mediated Chlorination
Phosphorus oxychloride (POCl₃) is a conventional chlorinating agent for dihydroxypyrimidines. The process involves refluxing the dihydroxy intermediate with excess POCl₃ and a base to scavenge HCl.
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Reagents:
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Conditions:
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Workup:
Role of Catalysts and Bases
Trialkylamines like triethylamine enhance reaction efficiency by binding HCl, shifting equilibrium toward product formation. N,N-Diethylaniline is preferred in larger-scale syntheses due to its higher boiling point and reduced volatility.
Alternative Chlorination with Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to POCl₃, eliminating toxic phosgene emissions.
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Reagents:
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Conditions:
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Workup:
Optimization of Reaction Conditions
Temperature and Solvent Effects
Molar Ratios
| Reagent | Molar Ratio (Relative to Dihydroxy Intermediate) |
|---|---|
| POCl₃ | 3:1 to 8:1 |
| Triphosgene | 2:1 to 2.4:1 |
| N,N-Diethylaniline | 2.5:1 to 3:1 |
Excess chlorinating agent drives the reaction to completion, while base neutralizes HCl.
Comparative Analysis of Chlorinating Agents
Triphosgene is preferable for small-scale labs due to safety, while POCl₃ remains cost-effective for bulk production.
Purification and Isolation Techniques
Crystallization
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-thienyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boron reagents to form biaryl derivatives.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones of the thienyl group.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that derivatives of 4,6-dichloro-2-(2-thienyl)pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine compounds demonstrate efficacy against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of halogen substituents enhances these biological activities, making them potential candidates for developing new antimicrobial agents.
Anticancer Properties:
Pyrimidine derivatives are known for their anticancer activities. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Anti-inflammatory Effects:
Some studies have reported that pyrimidine derivatives can act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. This activity is particularly relevant in developing treatments for inflammatory diseases .
Agrochemical Applications
This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are used to create herbicides and fungicides that target specific pests while minimizing environmental impact. The compound's ability to disrupt metabolic processes in target organisms makes it valuable in agricultural formulations .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can lead to enhanced potency against specific pathogens or improved selectivity for cancer cells. Research has shown that halogen substitutions significantly influence the biological activity of these compounds .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 4,6-disubstituted pyrimidines for their antibacterial activity against common pathogens. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to their unsubstituted counterparts. This underscores the importance of substituent choice in enhancing efficacy .
Case Study 2: Anticancer Research
In a series of experiments, several pyrimidine derivatives were tested against various cancer cell lines. One derivative demonstrated significant cytotoxic activity, leading researchers to explore its mechanism further. The findings suggest potential pathways through which these compounds induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The reactivity and applications of 4,6-dichloro-2-substituted pyrimidines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Research Findings and Case Studies
Comparative Stability and Functionalization
- Electrophilic Substitution : The thienyl group in this compound allows regioselective functionalization, unlike the inert CF₃ group in its trifluoromethyl analog .
- Leaving Group Efficiency : Methylthio (SCH₃) in DCSMP is superior to methoxymethyl (CH₂OCH₃) in nucleophilic displacement reactions due to lower activation energy .
Biological Activity
4,6-Dichloro-2-(2-thienyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and a thienyl group at the 2 position. The synthesis of this compound typically involves chlorination reactions of pyrimidine derivatives or the use of specific synthetic pathways that incorporate thiophene moieties.
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that halogen-substituted pyrimidines showed enhanced activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of chlorine and thienyl groups is believed to contribute to this activity by enhancing the lipophilicity and bioavailability of the compounds.
Antitumor Effects
The compound has also been investigated for its antitumor properties. Pyrimidine derivatives are known to inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and modulation of signaling pathways involved in cell growth . For instance, studies have indicated that certain pyrimidine analogs can inhibit monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism .
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes . The inhibition of COX-2 activity has been associated with reduced inflammation in experimental models.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as COX enzymes in inflammation or kinases in cancer.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
Case Study 1: Antitumor Activity
A study evaluated the effectiveness of a series of pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from nanomolar to micromolar concentrations. Notably, the compound exhibited selective toxicity towards cancer cells compared to normal cells.
Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema compared to control groups. The anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at positions 4 and 6 | Enhances antimicrobial and antitumor activity |
| Thienyl group at position 2 | Increases lipophilicity and receptor binding affinity |
Q & A
Q. What are the standard synthetic routes for preparing 4,6-Dichloro-2-(2-thienyl)pyrimidine?
A common method involves chlorination of a dihydroxy precursor. For example, 4,6-dihydroxy-2-(2-thienyl)pyrimidine can be treated with phosphorus oxychloride (POCl₃) under reflux conditions. This approach is analogous to the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine . Reaction optimization may include adjusting stoichiometry, temperature (e.g., 80–110°C), and catalytic additives (e.g., N,N-dimethylformamide) to enhance yield.
Q. How should this compound be stored to ensure stability?
Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) at low temperatures (–20°C for long-term storage). Avoid exposure to moisture and oxidizing agents, as these may degrade the compound or induce side reactions .
Q. What purification techniques are recommended for isolating high-purity this compound?
Recrystallization from mixed solvents (e.g., chloroform/acetone or ethanol/water) is effective for removing impurities. Slow evaporation of solvent from a saturated solution at controlled temperatures (e.g., 4°C) can yield single crystals suitable for X-ray diffraction analysis . Column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) is also applicable.
Q. How can the compound’s identity and purity be confirmed?
- Melting Point (mp): Compare observed mp with literature values (e.g., 99.5–101.5°C for structurally similar pyrimidines) .
- Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions and FT-IR to confirm functional groups (e.g., C–Cl stretching at ~550 cm⁻¹).
- Mass Spectrometry: Confirm molecular weight via ESI-MS or GC-MS .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved?
The two chlorine atoms at positions 4 and 6 exhibit distinct reactivity due to electronic effects from the thienyl group. For example:
- Nucleophilic Aromatic Substitution (SNAr): Position 4 is more reactive toward alkoxy or amine nucleophiles in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling at position 6 can be performed using Pd catalysts and aryl boronic acids . Computational DFT studies may help predict reactive sites by analyzing charge distribution .
Q. How to resolve contradictory data in reaction yields for chlorination steps?
Low yields may arise from incomplete precursor activation or side reactions. Strategies include:
- Solvent Optimization: Replace ethanol (used in related syntheses ) with higher-boiling solvents like toluene to prolong reaction time.
- Catalytic Additives: Introduce Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency .
- Purity of Precursors: Ensure the dihydroxy precursor is free from hydroxyl group blockers (e.g., residual solvents).
Q. What analytical methods can differentiate between isomeric byproducts during synthesis?
- HPLC-MS: Use reverse-phase chromatography with a C18 column and acetonitrile/water gradient to separate isomers.
- NOESY NMR: Detect spatial proximity of substituents to distinguish between 4,6-dichloro and 2,4-dichloro isomers .
- X-ray Crystallography: Resolve structural ambiguities by comparing unit cell parameters with known derivatives .
Q. How does the thienyl substituent influence the compound’s electronic properties?
The electron-rich thienyl group at position 2 increases electron density at adjacent positions, as shown by:
- UV-Vis Spectroscopy: Bathochromic shifts in λmax compared to phenyl-substituted analogs .
- Cyclic Voltammetry: Lower oxidation potentials due to conjugation with the pyrimidine ring .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar dichloropyrimidines?
Discrepancies may arise from:
- Polymorphism: Different crystal packing modes (e.g., monoclinic vs. orthorhombic) .
- Impurity Levels: Residual solvents or byproducts (e.g., unreacted dihydroxy precursor) can depress mp .
- Measurement Techniques: Differential Scanning Calorimetry (DSC) typically provides more accurate mp data than capillary methods .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Ventilation: Avoid inhalation of dust; employ HEPA filters in containment areas.
- Waste Disposal: Collect chlorinated waste separately and incinerate via licensed facilities to prevent environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
